
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine residue, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) typically involves multiple steps:
Fmoc Protection: The lysine residue is first protected with an Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may involve the use of biotin-NHS ester under mild conditions.
Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions, particularly during the attachment of the PEG linker and biotin moiety.
Deprotection Reactions: The removal of the Fmoc group is a common deprotection reaction.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and biotin-NHS ester are commonly used.
Deprotection Reagents: Piperidine is used for Fmoc deprotection.
Major Products
Fmoc-N-Lys-(PEG12)-OH: Intermediate product after PEGylation.
N-Lys-(PEG12-biotin)-OH: Final product after deprotection.
科学的研究の応用
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and modification.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
作用機序
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances solubility and reduces steric hindrance, while the Fmoc group provides protection during synthesis.
類似化合物との比較
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): can be compared with other biotinylated compounds:
Fmoc-N-Lys-(PEG4-biotin)-OH: Shorter PEG linker, which may affect solubility and flexibility.
Fmoc-N-Lys-(PEG24-biotin)-OH: Longer PEG linker, providing greater solubility but potentially increasing steric hindrance.
Fmoc-N-Lys-(biotin)-OH: Lacks the PEG linker, resulting in lower solubility and flexibility.
Conclusion
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a versatile compound with significant applications in various scientific fields. Its unique combination of functional groups makes it a valuable tool for researchers in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKDUASQZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N5O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

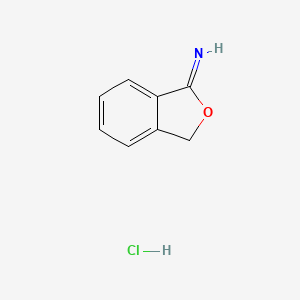
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
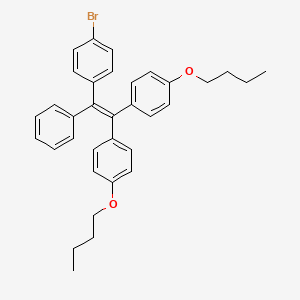
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
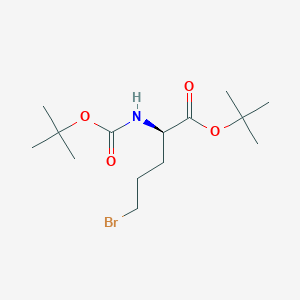
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
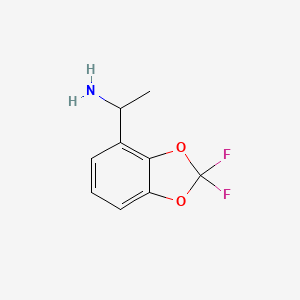
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
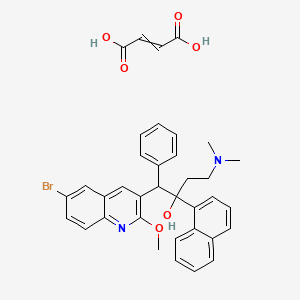
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
